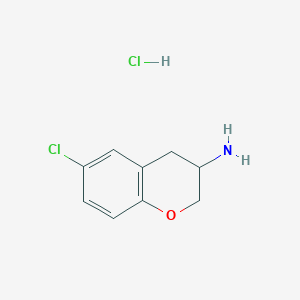

6-Chloro-chroman-3-ylamine hydrochloride

描述

Significance of Chromane (B1220400) and Related Heterocyclic Architectures in Organic Synthesis

The chromane scaffold, a heterocyclic motif featuring a fused benzene (B151609) and dihydropyran ring, is a cornerstone in the field of organic and medicinal chemistry. nih.gov Chromones, a related class of compounds, are naturally occurring and are widespread in the plant kingdom. rowan.edu The structural framework of chromane is considered a "privileged structure," a concept that describes molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. acs.orgresearchgate.net Chromanone (or Chroman-4-one), for instance, is a vital building block in medicinal chemistry for the design and synthesis of novel lead compounds. nih.govnih.gov The absence of a C2-C3 double bond in the chroman-4-one skeleton, a minor structural difference from chromone (B188151), leads to significant variations in biological activities. nih.govnih.gov

Chromene derivatives are a significant class of oxygen-containing heterocyclic compounds that have garnered considerable attention. researchgate.net Their value extends from their use as synthetic intermediates to applications as pigments and agrochemicals. researchgate.net The versatility of these scaffolds allows for extensive chemical modification. For example, substitutions at various positions on the chromanone ring, such as with methoxyphenyl or amine derivatives, can yield potent antioxidant compounds. nih.gov The development of efficient synthetic routes, such as the Mannich reaction on chroman-4-ones, has enabled the introduction of functional groups like primary aminomethyls, further expanding the chemical space for research. researchgate.net

Overview of 6-Chloro-chroman-3-ylamine Hydrochloride as a Research Compound

This compound is a specific derivative of the chromane family that serves as a key research compound. chemicalbook.comnexconn.comchemicalbook.com It is recognized as a crucial building block in the synthesis of more complex bioactive molecules. chemimpex.com The presence of a chlorine atom on the benzene ring and an amine group on the dihydropyran ring provides distinct points for chemical modification, enhancing its utility in synthetic chemistry. chemimpex.com

This compound is primarily utilized in laboratory settings for research and development purposes. Its hydrochloride salt form generally imparts greater stability and solubility in aqueous media, which is advantageous for experimental work. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 54444-99-4 chemicalbook.comnexconn.com |

| Molecular Formula | C₉H₁₁Cl₂NO nexconn.com |

| Molecular Weight | 220.10 g/mol nexconn.com |

| Synonyms | 6-Chlorochroman-3-amine hydrochloride chemicalbook.com |

Note: Data sourced from publicly available chemical databases.

Scope and Research Objectives for Chroman-3-ylamine Derivatives

The primary research objective for chroman-3-ylamine derivatives, including the 6-chloro substituted variant, revolves around their application in drug discovery and development. chemimpex.com These compounds are explored for their potential to create new medications, particularly in the field of neuropharmacology, due to their capacity to interact with neurotransmitter systems. chemimpex.comchemimpex.com Researchers utilize these derivatives to develop selective inhibitors and modulators for specific biological pathways. chemimpex.com

A significant area of investigation is the synthesis of novel therapeutic agents. For instance, chroman-3-ylamine hydrochloride is used as a foundational structure for creating molecules with potential anti-cancer properties. chemimpex.com Furthermore, the chromane scaffold itself is associated with a wide array of pharmacological activities, including antioxidant and anti-inflammatory effects. nih.govchemimpex.comchemimpex.com The structure-activity relationship (SAR) of chroman derivatives is a key focus, where modifications to the core structure are systematically made and evaluated to enhance desired biological activities. nih.gov For example, research has shown that specific substitutions on the chroman ring play a crucial role in increasing estrogen receptor binding and oral antiestrogen (B12405530) activities. nih.gov The overarching goal is to synthesize novel analogs that can serve as lead compounds for new, more effective therapeutic agents. nih.govnih.gov

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPPXNAWFXXHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484762 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54444-99-4 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro Chroman 3 Ylamine Hydrochloride and Its Analogues

Advanced Synthetic Routes and Reaction Pathway Elucidation

The synthesis of 6-Chloro-chroman-3-ylamine hydrochloride and its analogues often requires intricate and highly controlled reaction pathways to achieve the desired chemical architecture and purity.

Stereoselective Synthesis Approaches

The stereochemistry of chromane (B1220400) derivatives is often critical to their biological function, making stereoselective synthesis a paramount area of research. rsc.orgnih.gov

Highly enantio- and diastereoselective methods have been developed for synthesizing functionalized chromanes. nih.gov One prominent approach is the organocatalytic domino Michael/hemiacetalization reaction. rsc.org This strategy has been successfully applied to the reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids. rsc.orgnih.gov This method yields chromane products with high diastereoselectivities (up to 99:1 dr) and excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov The resulting products can then be converted to the desired chromanes through dehydroxylation. nih.gov

Other advanced stereoselective methods include:

Asymmetric Rearrangement : Chiral, nonracemic 3,4-chromanediones have been prepared in high yields and enantioselectivities through the asymmetric scandium(III)-catalyzed rearrangement of 3-allyloxyflavones. nih.gov

Asymmetric Hydrogenation : An efficient RuPHOX-Ru catalyzed asymmetric cascade hydrogenation of 3-substituted chromones provides chiral 3-substituted chromanols with excellent enantio- and diastereoselectivities. researchgate.net

Asymmetric Hydroamination : The asymmetric synthesis of chiral chromanes can be achieved through the copper-catalyzed hydroamination of 2H-chromenes. researchgate.net

Table 1: Stereoselective Synthesis of Chromane Derivatives via Organocatalytic Domino Reaction

| Aldehyde Substrate | Catalyst System | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Hydrocinnamaldehyde | MDO 6a/7a | 97% | >99:1 | 92% | rsc.org |

| 3-Methylbutanal | MDO 6a/7a | 93% | 99:1 | 93% | nih.gov |

| 2-Methylpropanal | MDO 6a/7a | 69% | 96:4 | 96% | nih.gov |

Catalytic Methodologies in Chromane Ring Formation

The formation of the core chromane ring is a key step that can be achieved through various catalytic systems, which are broadly categorized into metal-catalyzed and metal-free methods. msu.eduresearchgate.net

Transition Metal Catalysis:

Palladium (Pd) Catalysis : A method for constructing 2-substituted and 2,2-disubstituted chromans involves the Pd-catalyzed carboetherification reaction between aryl or alkenyl halides and 2-(but-3-en-1-yl)phenols. rsc.org This reaction efficiently forms both a C–O and a C–C bond to yield the chroman product. rsc.org

Gold (Au) Catalysis : 2H-chromenes can be synthesized from propargyl aryl ethers using gold catalysts like Ph3PAuNTf2. msu.edu This reaction is versatile, affording good to high yields with a wide variety of functional groups. msu.edu

Iron (Fe) Catalysis : Iron(III) chloride can catalyze the cyclization of 2-propargylphenol derivatives to produce the corresponding chromenes in good yields, with the 6-endo-dig cyclization mode predominating. msu.edu

Metal-Free Catalysis:

Lewis Base Catalysis : A three-component synthesis of trisubstituted chromanes has been developed using a Lewis-base catalyst. acs.org This metal-free protocol involves the reaction of a phenol, cyclopropene, and an electrophilic sulfenylating reagent to furnish chromanes with high trans-diastereoselectivity. acs.org

Brønsted and Lewis Acid Catalysis : These catalysts are widely used in various chromene and chromane syntheses, including cycloadditions and Michael/cyclization/dehydration sequences. researchgate.netnih.gov

Organocatalysis : As discussed previously, organocatalytic domino reactions are powerful tools for the stereoselective synthesis of chromanes. rsc.orgnih.gov

Table 2: Comparison of Catalytic Methodologies for Chromane/Chromene Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) complexes | Carboetherification | Aryl halides & 2-(but-3-en-1-yl)phenols | Forms C-O and C-C bonds in one step | rsc.org |

| Gold (Au) complexes | Cycloisomerization | Propargyl aryl ethers | Versatile, tolerates various functional groups | msu.edu |

| Lewis Base (e.g., Phosphine) | Three-component Annulation | Phenol, cyclopropene, sulfenylating reagent | Metal-free, high diastereoselectivity | acs.org |

| Triflimide (HNTf2) | Annulation | Benzylic alcohols & Alkenes | Employs a Brønsted acid catalyst | chemrxiv.org |

| Organocatalyst (MDO) | Domino Michael/Hemiacetalization | Aliphatic aldehydes & (E)-2-(2-nitrovinyl)phenols | Highly stereoselective | rsc.orgnih.gov |

Derivatization Strategies via the Amine Moiety

The primary amine group on the this compound molecule is a versatile functional handle for a wide range of derivatization reactions, allowing for the synthesis of diverse analogues.

Common derivatization strategies include:

Acylation : Primary and secondary amines react readily with acid chlorides and acid anhydrides to form stable amides. libretexts.org This reaction is often used to protect the amine or to modify the electronic properties of the molecule. openstax.org For instance, converting an arylamine to an acetamide (B32628) reduces the activating effect of the nitrogen lone pair, allowing for more controlled electrophilic aromatic substitution reactions. openstax.org

Alkylation : Amines can be alkylated by alkyl halides through SN2 reactions. mnstate.edu This process can lead to a mixture of mono-, di-, and tri-alkylated products, as the product amine can compete with the starting material. libretexts.org Exhaustive alkylation using excess alkyl halide results in the formation of a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base converts amines into sulfonamides. libretexts.org This is a common transformation in medicinal chemistry to produce sulfa drugs. openstax.orglibretexts.org

Derivatization for Analysis : Chemical derivatization is also employed to enhance the analytical properties of amine-containing compounds. jfda-online.com For example, reaction with fluorinated anhydrides can convert amines to their fluoroacyl derivatives, which improves volatility and detectability in gas chromatography-mass spectrometry (GC-MS). jfda-online.com

Table 3: Common Derivatization Reactions of the Amine Moiety

| Reagent | Resulting Functional Group | Purpose | Reference |

|---|---|---|---|

| Acid Chloride / Anhydride | Amide | Protection, modification of electronic properties | libretexts.orgopenstax.org |

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Introduction of alkyl groups | mnstate.edulibretexts.org |

| Sulfonyl Chloride | Sulfonamide | Synthesis of bioactive analogues (e.g., sulfa drugs) | openstax.orglibretexts.org |

| Fluorinated Anhydride | Fluoroacyl Amide | Improved analytical characteristics (e.g., for GC-MS) | jfda-online.com |

Green Chemistry Approaches in Chromane Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Traditional synthesis often relies on reagents and conditions that produce toxic waste, posing environmental challenges. nih.gov

Innovative green methods implemented in chromene and chromane synthesis include:

Microwave Irradiation : This technique can significantly shorten reaction times and improve yields. researchgate.net One-step procedures for synthesizing chroman-4-one derivatives have been efficiently carried out using microwave heating. nih.gov

Ultrasound-Assisted Synthesis : The use of ultrasound provides an alternative energy source that can promote reactions under milder conditions. nih.govresearchgate.net

Solvent-Free (Neat) Conditions : Performing reactions without a solvent minimizes waste and can simplify purification. A one-pot, three-component synthesis of 4H-chromenes has been reported under solvent-free conditions using a nano-kaoline/BF3/Fe3O4 catalyst. sharif.edu

Use of Benign Solvents : When a solvent is necessary, the focus shifts to environmentally friendly options like water or ethanol (B145695). nih.gov Substituted chromenes have been synthesized in good yields via a three-component reaction using Rochelle salt as a reusable catalyst in refluxing ethanol or water. researchgate.netscispace.com

Atom Economy and Sustainable Synthetic Protocols

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comnih.gov It provides a different perspective on efficiency than reaction yield, as it accounts for all reactants and byproducts. nih.gov

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

Addition and Cycloaddition Reactions : These reaction types are considered highly atom-economical because they involve the combination of all reactant atoms to form the product, with no byproducts. nih.govjk-sci.com

Multicomponent Reactions (MCRs) : One-pot reactions involving three or more starting materials to form a complex product are often designed to be atom-economical. sharif.eduresearchgate.net They reduce the number of synthetic steps and purification stages, saving resources and reducing waste. jk-sci.com

Catalytic Protocols : The use of catalysts, especially in small quantities, makes processes more economical and energy-efficient. jk-sci.com A study on the synthesis of chromene derivatives using a praseodymium oxide nanocatalyst highlighted the calculation of atom economy as a measure of the method's sustainability. researchgate.net

Table 4: Atom Economy Values for Synthesized Chromene Derivatives

| Product | Molecular Formula | Molecular Weight of Reactants | Molecular Weight of Product | Atom Economy (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile | C16H11ClN2O2 | 344.78 | 298.73 | 86.64 | researchgate.net |

| 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile | C16H12N2O3 | 326.34 | 280.28 | 85.88 | researchgate.net |

| 2-amino-7-hydroxy-4-(p-tolyl)-4H-chromene-3-carbonitrile | C17H14N2O2 | 324.37 | 278.31 | 85.80 | researchgate.net |

| 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile | C16H12N2O2 | 310.34 | 264.28 | 85.16 | researchgate.net |

Data adapted from a study on the sustainable synthesis of chromene derivatives. researchgate.net

Exploration of Novel Precursors and Starting Materials

The quest for efficient and cost-effective synthetic pathways to this compound has led to the investigation of various precursors. A common strategy involves the initial synthesis of a substituted chromanone, which then serves as a key intermediate for subsequent amination.

One plausible and widely recognized route commences with readily available starting materials such as 6-chlorophenol and epichlorohydrin. The reaction between these two compounds can lead to the formation of a glycidyl (B131873) ether intermediate. This epoxide can then undergo an intramolecular cyclization to furnish the chroman ring system, yielding 6-chloro-chroman-3-ol. Subsequent oxidation of this alcohol would provide the pivotal intermediate, 6-chloro-chroman-3-one.

Another approach involves the use of 3-nitrochromenes as precursors. The reduction of a 3-nitro-6-chlorochromene derivative can directly yield the corresponding 3-aminochromane. This method leverages the well-established chemistry of nitroalkene reduction, which can be achieved using various reducing agents, including lithium aluminum hydride or sodium borohydride.

Furthermore, the synthesis of related aminomethyl chromone (B188151) derivatives highlights alternative strategies for introducing a nitrogen-containing group at the C3 position. For instance, a Mannich reaction on a 2-aryl-8-bromo-6-chlorochroman-4-one can yield a 3-methylenechroman-4-one intermediate. This intermediate can then be converted to the desired aminomethyl derivative through an aza-Michael reaction. nih.gov While this example produces a different substitution pattern, the underlying principles of forming a C-N bond at the 3-position are relevant.

A summary of potential precursor strategies is presented below:

| Starting Materials | Key Intermediate(s) | Target Moiety Introduction |

| 6-Chlorophenol, Epichlorohydrin | 6-Chloro-chroman-3-one | Reductive amination |

| Substituted Salicylaldehyde, Nitroalkene | 3-Nitro-6-chlorochromene | Reduction of nitro group |

| 2-Aryl-8-bromo-6-chlorochroman-4-one | 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one | Aza-Michael addition |

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound and its analogs from a laboratory setting to a larger research and development (R&D) scale introduces a unique set of challenges and considerations. The primary goals of scale-up are to ensure process safety, reproducibility, efficiency, and cost-effectiveness.

For multi-step syntheses, such as those involving the formation of a chromanone intermediate followed by reductive amination, process optimization at each stage is crucial. Key parameters that require careful consideration during scale-up include:

Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled to ensure consistent product quality and yield while minimizing the formation of impurities. The use of continuous flow processing has shown significant potential for intensifying amination reactions by allowing for safe operation at elevated temperatures and pressures. nih.gov

Reagent Stoichiometry and Addition: The order and rate of reagent addition can significantly impact the reaction profile. For instance, in reductive amination, the controlled addition of the reducing agent is often necessary to prevent side reactions, such as the reduction of the starting ketone before imine formation.

Solvent Selection and Volume: The choice of solvent affects reaction kinetics, solubility of reagents and intermediates, and ease of product isolation. On a larger scale, solvent recovery and recycling become important economic and environmental considerations.

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer is critical for maintaining uniform reaction conditions and preventing localized hot spots, which could lead to runaway reactions or the formation of degradation products.

Work-up and Purification: The methods used for quenching the reaction, extracting the product, and purification (e.g., crystallization, chromatography) must be scalable. The development of a robust crystallization process is often preferred for large-scale purification due to its efficiency and cost-effectiveness.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is paramount. This includes understanding potential exotherms, gas evolution, and the toxicity of all materials involved.

The table below outlines some key considerations for scaling up the potential synthetic routes:

| Synthetic Step | Key Scale-Up Consideration | Potential Mitigation Strategy |

| Epoxide formation and cyclization | Management of exothermicity | Controlled addition of reagents, efficient cooling |

| Oxidation of alcohol to ketone | Handling of oxidizing agents, potential for over-oxidation | Choice of selective and safe oxidizing agents, careful monitoring |

| Reductive Amination | Control of imine formation vs. ketone reduction, handling of reducing agents | Optimization of pH, temperature, and reagent addition rate |

| Product Isolation and Purification | Efficient removal of impurities and by-products | Development of a robust crystallization procedure |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Substituent Effects on the Chromane (B1220400) Ring System

The modification of substituents on the chromane core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The electronic properties and steric bulk of these substituents can dramatically alter activity.

The position of substituents on the chromane ring is critical. For instance, in studies on related chroman-4-ones, a substituent at the 6-position was found to be more important for certain inhibitory activities than one at the 8-position. acs.org The 6-chloro group in 6-Chloro-chroman-3-ylamine hydrochloride is an electron-withdrawing group. Research on 6-chromanol derivatives has demonstrated that electron-withdrawing groups like chloro tend to decrease radical scavenging activity, whereas electron-donating groups enhance it. rsc.org This effect is attributed to the inductive effect of the substituent on the chroman ring. rsc.org

The precise placement of halogen atoms is a key factor in modulating biological activity, and even minor positional changes can lead to different pharmacological profiles. nih.gov The differentiation between these positional isomers is a critical aspect of drug design and analysis. nih.gov For example, studies on 2-styrylchromone derivatives showed that specific halogen substitutions at particular positions were key for potent and selective enzyme inhibition. mdpi.com

Table 1: Effect of Substituent Position on Activity in Chroman Derivatives This table is illustrative, based on findings from related chroman structures.

| Position | Substituent Type | General Effect on Activity | Source |

| 6 | Electron-withdrawing (e.g., Chloro) | May decrease antioxidant activity but can be crucial for other targets (e.g., SIRT2 inhibition). | acs.orgrsc.org |

| 6 | Electron-donating (e.g., Amino) | Enhances radical scavenging activity. | rsc.org |

| 7 | Electron-withdrawing (e.g., Fluoro) | Showed weak inhibitory activity in SIRT2 studies. | acs.org |

| 8 | --- | Generally less important for activity than the 6-position in SIRT2 inhibitors. | acs.org |

Alkyl, Aryl, and Heterocyclic Substituent Analysis

The introduction of alkyl, aryl, or heterocyclic groups at various positions on the chromane scaffold significantly impacts activity, largely through steric and electronic effects.

Alkyl Substituents: The length and branching of alkyl chains are determinative. In one study on chroman-4-ones, an n-pentyl group was found to be optimal for inhibitory activity among several alkyl derivatives, while branching near the ring system decreased activity. acs.org

Aryl Substituents: Introducing a phenyl group can have varied effects. In some cases, a simple phenyl group resulted in decreased inhibition compared to an optimal-length alkyl chain. acs.org However, introducing a spacer, such as in a phenethyl-substituted derivative, can restore or enhance activity, suggesting that while bulky groups directly attached to the ring may be detrimental, larger groups are permissible if positioned correctly. acs.org

Heterocyclic Substituents: The incorporation of heterocyclic rings is a common strategy in drug design. msu.edu In studies of chroman-4-one derivatives, replacing a phenyl group with sterically more demanding indole (B1671886) groups led to a decrease in activity. acs.org The specific nature and point of attachment of the heterocyclic moiety are critical. msu.eduresearchgate.net

Conformational Analysis and Its Influence on Activity

The chromane ring system is not planar; the dihydropyran ring typically adopts a half-chair conformation. nih.govmdpi.com The specific twist of this ring, described by P (plus) or M (minus) helicity, is fundamental to its interaction with biological targets. nih.govmdpi.com

Application of Chemoinformatics and QSAR Methodologies

Quantitative structure-activity relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. Both 2D- and 3D-QSAR studies have been successfully applied to libraries of chromone (B188151) and chromane derivatives to guide the development of new agents. mdpi.comnih.govfrontiersin.org

In these studies, molecular descriptors related to steric and electrostatic fields, as well as other physicochemical properties, are calculated for a series of compounds. nih.govresearchgate.net Mathematical models are then generated to predict the activity of new, unsynthesized compounds. For example, a 3D-QSAR study on chromone derivatives identified key steric and electrostatic features required for antioxidant activity, yielding a highly predictive model. nih.govresearchgate.net Similarly, a 2D-QSAR analysis of 3-iodochromone derivatives identified descriptors like DeltaEpsilonC and ZCompDipole as major influencers of fungicidal activity. frontiersin.org Such models are invaluable for understanding the structural requirements for a desired biological effect. nih.gov

Table 2: Common Descriptors in QSAR Models for Chromane/Chromone Derivatives

| QSAR Model Type | Key Descriptor Types | Application Example | Source |

| 3D-QSAR (MFA) | Steric and Electrostatic Fields | Predicting antioxidant activity of chromones. | nih.govresearchgate.net |

| 2D-QSAR (MLR) | Topological, Electronic, Physicochemical | Predicting fungicidal activity of 3-iodochromones. | frontiersin.org |

| QSAR | Various | Revealing structural features for anticancer activity. | mdpi.comnih.gov |

Rational Design of Targeted Libraries for Mechanistic Probing

The insights gained from SAR, conformational analysis, and QSAR studies enable the rational design of focused compound libraries. This approach moves beyond random screening to create specific molecules intended to test a mechanistic hypothesis or optimize a particular activity. acs.org For instance, based on an initial finding, a library of chromone derivatives can be synthesized with systematic variations at key positions to probe the importance of different functional groups. acs.org

Modern approaches may integrate machine-learning frameworks with mechanistic modeling to predict properties like toxicity and to guide the design of safer, more effective compounds. nih.gov By synthesizing a focused library of analogs of this compound—with modifications to the halogen position, the amine substituent, and other parts of the chromane ring—researchers can systematically probe its mechanism of action and refine its activity profile.

Mechanistic Biological Investigations of 6 Chloro Chroman 3 Ylamine Hydrochloride Derivatives

Enzyme Modulation Studies

The chroman scaffold is a privileged structure in drug discovery and is known to interact with various enzymes. The introduction of a chloro-substituent and an amine group can significantly influence the binding and modulatory activity of these compounds.

Enzyme inhibitors can exert their effects through two primary binding mechanisms: orthosteric and allosteric. Orthosteric ligands bind to the enzyme's active site, the same site where the natural substrate binds, leading to direct competition. nih.gov In contrast, allosteric modulators bind to a site topographically distinct from the active site, inducing a conformational change in the enzyme that alters its activity. nih.gov This allosteric modulation can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the enzyme's function.

While direct studies on the allosteric and orthosteric binding of 6-Chloro-chroman-3-ylamine hydrochloride are limited, research on related compounds provides valuable insights. For instance, studies on other G protein-coupled receptors (GPCRs) have shown that subtle changes to a ligand, such as the substitution of a fluorine atom with a chlorine atom, can switch a compound from being a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). nih.gov This highlights the critical role that halogen substituents, such as the chloro group in 6-Chloro-chroman-3-ylamine, can play in determining the nature of enzyme or receptor interaction.

The differentiation between these binding mechanisms is crucial. Orthosteric inhibitors completely block the enzyme's activity, whereas allosteric modulators can fine-tune it, offering a more nuanced approach to therapeutic intervention with potentially fewer side effects. nih.gov

The interaction between an inhibitor and an enzyme can be further characterized by its inhibition kinetics, which describes how the inhibitor affects the enzyme's catalytic rate. The primary models of reversible inhibition are competitive, non-competitive, and uncompetitive. rose-hulman.edulibretexts.org

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). rose-hulman.edu

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the apparent Vmax but does not change the Km. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both the apparent Vmax and the apparent Km. youtube.com

The reversibility of inhibition is another key parameter. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. researchgate.net

Studies on related chromone (B188151) analogs have demonstrated potent and reversible inhibition of enzymes like monoamine oxidase B (MAO-B). For example, a chromone derivative bearing a 3'-chlorophenyl group exhibited tight-binding inhibition with a specific inhibition constant (Ki). The reversibility is a critical factor, as it can influence the duration of the biological effect.

| Compound Derivative | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | Human MAO-B | 17 nM | Reversible, Tight-Binding |

This table presents data for a related chromone derivative to illustrate potential enzyme inhibition kinetics.

Receptor Interaction Profiling and Ligand Binding Studies

In addition to enzymes, chroman derivatives have been shown to interact with various cell surface receptors, including G-protein coupled receptors (GPCRs) and ion channels.

GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov They are activated by a wide range of ligands, including ions, neurotransmitters, and hormones. nih.gov The binding of a ligand to a GPCR initiates a conformational change that leads to the activation of intracellular signaling pathways.

Aminergic GPCRs, which bind to amine-containing ligands, are a significant target for many drugs. nih.gov The amine group in this compound suggests that it could potentially interact with this class of receptors. The binding site for aminergic GPCRs is typically located within the transmembrane region.

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are essential for numerous physiological processes. mdpi.com The modulation of ion channel activity is a key mechanism for many therapeutic agents.

Research has shown that chroman-type compounds can act as potassium channel activators. The mechanism of action often involves the "ball and chain" model, where a part of the molecule or an associated protein can physically block the ion-conducting pore, a process known as N-type inactivation. C-type inactivation, on the other hand, involves a conformational change in the extracellular part of the channel. mdpi.com

The structure of this compound, with its chroman core, suggests potential for interaction with various ion channels. The specific effects, whether activation or inhibition, would depend on the subtype of the ion channel and the precise binding interactions. Studies on mitochondrial ion channels have also highlighted them as important pharmacological targets. nih.gov

| Derivative Class | Ion Channel Target | Observed Effect |

| Chroman-type compounds | Potassium Channels | Activation |

This table illustrates the known interaction of a class of related compounds with ion channels.

Cellular Pathway Perturbation Analysis

The interaction of a compound with its primary molecular targets, such as enzymes or receptors, triggers a cascade of downstream events known as cellular pathway perturbation. This can lead to changes in gene expression, protein activity, and ultimately, the cell's physiological state.

For instance, the activation of GPCRs can lead to the modulation of second messenger systems and the activation of kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Similarly, the modulation of ion channels can alter the cell's membrane potential, which in turn can affect a multitude of cellular processes.

Studies on 3-benzylidenechromanone derivatives, which share the core chroman structure, have demonstrated a significant impact on the cell cycle. Certain compounds in this class were found to arrest cells in the G2/M phase of the cell cycle, indicating an interference with the cellular machinery responsible for cell division. mdpi.com This effect was accompanied by the ability of these compounds to interact with DNA. mdpi.com

| Compound Derivative | Cellular Process | Observed Effect |

| 3-Benzylidenechromanone 2 | Cell Cycle (HL-60 cells) | 60% of cells arrested in G2/M phase |

| 3-Benzylidenechromanone 10 | Cell Cycle (HL-60 cells) | 60% of cells arrested in G2/M phase |

This table shows the effects of related chromanone derivatives on a key cellular pathway.

Investigation of Gene Expression Modulation

Currently, there is a lack of specific data in the public domain detailing the modulation of gene expression by this compound or its direct derivatives. Research on related chroman structures has often centered on their synthesis and initial biological screenings rather than comprehensive genomic or transcriptomic analyses.

Protein–Protein Interaction Studies

Scaffold Evaluation in Disease-Relevant Biological Systems (In Vitro/Pre-clinical Models)

The chroman scaffold, of which this compound is a derivative, has been a subject of interest in medicinal chemistry for its potential antimicrobial applications.

Identification of Novel Molecular Targets

While research has established the antimicrobial activity of certain chroman and carbazole (B46965) derivatives, the specific molecular targets responsible for these effects are not always fully elucidated. For instance, studies on 6-chloro-9H-carbazole derivatives, which share a 6-chloro substitution pattern, have demonstrated efficacy against various microbial strains. mdpi.com One of the more extensively studied derivatives is Carprofen, a non-steroidal anti-inflammatory drug (NSAID) that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). However, for many other derivatives, the precise molecular interactions leading to their biological activity are still under investigation.

The following table summarizes the antimicrobial activity of selected 6-chloro-9H-carbazole derivatives, highlighting their potential in targeting microbial pathogens.

| Compound ID | Target Organism | Activity | Minimum Inhibitory Concentration (MIC) |

| 5e | Staphylococcus aureus | Most active compound | 3.9 µg/mL |

| 4a | Escherichia coli | Best activity | Not specified |

| 5c | Fungal strains | Potentially antifungal | Not specified |

Data derived from studies on 6-chloro-9H-carbazole derivatives.

Mechanistic Exploration of Cellular Responses

Detailed mechanistic explorations of the cellular responses to this compound and its derivatives are limited in publicly accessible research. The primary focus has been on the synthesis of these compounds and their initial screening for biological activities, such as antimicrobial effects.

For instance, research on novel derivatives based on 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds has confirmed their chemical structures through spectral studies and demonstrated their antimicrobial properties. These studies have shown that certain synthesized compounds exhibit good antimicrobial activity, particularly against Gram-negative bacteria, while others show potential as antifungal agents. However, the downstream cellular signaling pathways and the broader cellular responses elicited by these compounds are not yet fully understood.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-chroman-3-ylamine hydrochloride, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity.

Detailed research findings from studies on similar chromane (B1220400) derivatives reveal that the chromane scaffold can participate in various non-covalent interactions with protein targets. For this compound, a hypothetical docking study against a protein kinase, a common target for chromane derivatives, would likely show several key interactions. The amine group at the 3-position could form hydrogen bonds with amino acid residues in the ATP-binding site, such as aspartate or glutamate. The chlorine atom at the 6-position, being electron-withdrawing, can influence the electronic distribution of the aromatic ring and potentially engage in halogen bonding or other hydrophobic interactions. The oxygen atom in the chroman ring can also act as a hydrogen bond acceptor.

A typical output from a molecular docking study for this compound might be summarized in a table like the one below, illustrating the types of interactions and the amino acid residues involved.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino group (-NH3+) | Asp 184 (Oxygen) | 2.8 |

| Hydrogen Bond | Amino group (-NH3+) | Glu 127 (Oxygen) | 3.1 |

| Halogen Bond | Chlorine atom | Tyr 130 (Aromatic Ring) | 3.5 |

| Hydrophobic Interaction | Chroman Ring | Val 80, Leu 175 | - |

These predicted interactions provide a rationale for the molecule's potential biological activity and can guide the design of more potent and selective analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of a molecule. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov A smaller energy gap suggests higher reactivity.

A molecular electrostatic potential (MEP) map can also be generated from quantum chemical calculations. The MEP map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). For this compound, the region around the protonated amine group would be strongly positive, indicating its potential for electrostatic interactions and hydrogen bonding.

A summary of hypothetical DFT calculation results for this compound is presented below.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Polarity of the molecule |

These quantum chemical descriptors are invaluable for predicting the molecule's behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations for Conformational Sampling and Binding Free Energies

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the complex and the calculation of binding free energies.

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and when bound to a target. This is crucial as the biological activity is often dependent on the molecule adopting a specific conformation. An MD simulation of the this compound-protein complex would show how the ligand and protein adapt to each other over time, providing a more realistic representation of the binding event.

A hypothetical outcome of an MD simulation and MM/GBSA calculation for this compound binding to a target protein is shown in the table below.

| Parameter | Calculated Value | Significance |

| RMSD of Ligand | 1.5 Å | Stability of the ligand's position in the binding site |

| Binding Free Energy (ΔGbind) | -9.5 kcal/mol | Strength of the ligand-protein interaction |

| Electrostatic Contribution | -5.0 kcal/mol | Contribution of charge-based interactions |

| Van der Waals Contribution | -4.5 kcal/mol | Contribution of non-polar interactions |

These results provide a quantitative measure of the ligand's binding affinity and can be used to refine the design of new compounds with improved binding characteristics.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be a powerful tool for its structural elucidation and characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in confirming its chemical structure.

In silico NMR prediction tools can calculate the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. nmrdb.orgnih.gov These predictions are based on the electronic environment of each nucleus and can be compared with experimental NMR data to verify the proposed structure. The accuracy of these predictions has significantly improved with the development of sophisticated algorithms and the use of quantum chemical calculations. nih.gov

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is presented below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (aromatic proton) | δ 7.2 ppm | δ 7.1 ppm |

| ¹³C NMR (carbon attached to Cl) | δ 128 ppm | δ 127 ppm |

| IR (N-H stretch) | 3200 cm⁻¹ | 3195 cm⁻¹ |

| IR (C-Cl stretch) | 750 cm⁻¹ | 748 cm⁻¹ |

The close agreement between the predicted and experimental data would provide strong evidence for the correct structural assignment of this compound.

Advanced Spectroscopic and Analytical Research for Compound Characterization

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "6-Chloro-chroman-3-ylamine hydrochloride," offering unparalleled precision in mass determination. This capability is crucial for both identifying potential metabolites and for real-time monitoring of its synthesis. nih.gov

Metabolite Identification: In metabolic studies, HRMS can distinguish between compounds with very similar nominal masses. When "this compound" is metabolized, various biotransformations can occur, such as hydroxylation, N-acetylation, or glucuronidation. HRMS analysis of biological samples can detect the exact mass of these potential metabolites with high accuracy (typically within 5 ppm), allowing for the confident assignment of their elemental composition. nih.govyoutube.com For instance, untargeted metabolomics workflows using techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can profile all detectable metabolites in a sample, compare them against control groups, and pinpoint biotransformations of the parent compound. nih.govresearchgate.net

Reaction Monitoring: During the synthesis of "this compound," it is critical to monitor the reaction's progress to optimize yield and minimize impurities. waters.comrsc.org Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer, allow for the rapid analysis of reaction aliquots with minimal to no sample preparation. waters.com This provides immediate feedback on the consumption of reactants and the formation of the desired product. By tracking the ion intensity corresponding to the m/z of the starting materials and the product, chemists can determine the optimal reaction time and conditions. waters.com

Table 1: Hypothetical HRMS Data for "this compound" and Potential Metabolites This table presents theoretical exact masses for illustrative purposes.

| Compound | Molecular Formula | Transformation | Theoretical m/z [M+H]⁺ |

|---|---|---|---|

| 6-Chloro-chroman-3-ylamine | C₉H₁₀ClNO | Parent Compound | 184.0524 |

| Hydroxylated Metabolite | C₉H₁₀ClNO₂ | Hydroxylation | 200.0473 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

"this compound" possesses a chiral center at the C3 position of the chroman ring, meaning it can exist as different stereoisomers. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the relative and absolute stereochemistry of such molecules. ipb.pt

One-dimensional ¹H NMR spectra provide initial clues through the analysis of proton-proton coupling constants (J-values). The magnitude of the vicinal coupling constants between the proton at C3 and the protons at C2 and C4 can help determine the relative orientation (cis or trans) of the amine group. Generally, trans coupling constants have different values compared to cis coupling constants in such ring systems. ipb.pt

For an unambiguous assignment, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the spin systems within the molecule and confirm the connectivity of the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment. It detects protons that are close in space, regardless of whether they are bonded. A NOE correlation between the C3 proton and a specific proton on the aromatic ring or at the C4 position can definitively establish their relative orientation, thus assigning the stereochemistry as either cis or trans. The relative configuration can be confirmed by observing specific NOE correlations. ipb.pt

Table 2: Hypothetical ¹H NMR Data for Stereochemical Assignment This table shows representative chemical shifts (δ) and coupling constants (J) for distinguishing isomers.

| Proton Assignment | cis-Isomer | trans-Isomer |

|---|---|---|

| H-3 (ppm) | ~3.5 | ~3.7 |

| J (H-3, H-4a) (Hz) | ~5.0 | ~9.0 |

| J (H-3, H-4b) (Hz) | ~3.0 | ~4.5 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule in its solid, crystalline form. This technique is invaluable for confirming the connectivity, configuration, and conformation of "this compound."

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the precise position of each atom (excluding hydrogens, which are often inferred) can be determined, yielding a complete 3D model. nih.gov

This model provides exact measurements of:

Bond Lengths and Angles: Confirming the expected molecular geometry.

Torsional Angles: Defining the precise conformation of the chroman ring (e.g., a half-chair conformation).

Stereochemistry: Providing absolute confirmation of the relative arrangement of substituents.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, including details of hydrogen bonding between the amine group and the hydrochloride counter-ion, as well as other potential interactions. nih.gov

Table 3: Representative Crystallographic Data This table lists typical parameters obtained from an X-ray crystallographic analysis of a small organic molecule.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 18.2 Å, β = 95.5° |

| Molecules per Unit Cell (Z) | 4 |

Chromatographic Method Development for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of "this compound" and for separating its different isomers. The development of a robust method is a critical step in quality control.

Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing chemical purity. A reversed-phase HPLC method is typically developed for a polar compound like this. nih.gov Method development involves:

Column Selection: A C18 or a Phenyl-Hexyl column is often chosen for separating aromatic amines.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve good peak shape and resolution between the main compound and any impurities. nih.gov

Detector Selection: A UV detector is commonly used, with the wavelength set to a λmax of the chroman ring to ensure high sensitivity. The method is validated for linearity, accuracy, and precision. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. nih.gov

Isomer Separation: Since "this compound" is chiral, separating its enantiomers is often necessary. This is achieved using chiral chromatography. A specialized chiral stationary phase (CSP) is used that can interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 225 nm |

Emerging Research Applications and Future Perspectives

Development of Chemical Probes based on 6-Chloro-chroman-3-ylamine Hydrochloride Scaffold

The development of chemical probes—small molecules designed to study and manipulate biological systems—is a cornerstone of modern chemical biology. The this compound scaffold is a promising starting point for creating such tools. The chroman framework itself has been utilized in the development of selective inhibitors for enzymes like Sirtuin 2 (Sirt2), which is implicated in neurodegenerative disorders and other aging-related diseases. gu.seacs.org The parent compound, Chroman-3-ylamine hydrochloride, is already used as a tool in biochemical research to study enzyme activity and protein interactions. chemimpex.com

The this compound variant offers specific advantages for probe development. The primary amine at the 3-position serves as a versatile chemical handle. It allows for the straightforward attachment of various functional groups, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for target identification via photo-affinity labeling. The chlorine atom at the 6-position influences the electronic properties of the aromatic ring, which can modulate binding affinity and selectivity for its biological target. Researchers can systematically modify these positions to generate a library of probes to investigate the function of specific proteins within complex cellular environments.

Table 1: Potential Modifications of the 6-Chloro-chroman-3-ylamine Scaffold for Chemical Probe Development

| Position | Functional Group | Modification Purpose | Potential Application |

| 3-Amine | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization of target localization | Cellular imaging, Flow cytometry |

| 3-Amine | Biotin | Target isolation and identification | Affinity-based protein profiling |

| 3-Amine | Photo-affinity Label (e.g., Benzophenone) | Covalent cross-linking to target protein | Target deconvolution, Binding site mapping |

| 6-Chloro | Varied Halogens (F, Br, I) | Tuning binding affinity and selectivity | Structure-Activity Relationship (SAR) studies |

| Scaffold | Isotopic Labeling (¹³C, ¹⁵N) | Tracking metabolic fate, NMR studies | Mechanistic studies, Target engagement assays |

Integration into Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy in modern medicinal chemistry for identifying lead compounds. nih.gov This approach screens libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. researchgate.net These initial hits then serve as starting points for optimization into more potent, drug-like molecules. nih.gov

This compound is an ideal candidate for inclusion in FBDD libraries. Its molecular properties align well with the empirical "Rule of Three" often used to define chemical fragments. nih.gov With a molecular weight of approximately 220.1 g/mol , it fits the sub-300 Dalton criterion and possesses a limited number of hydrogen bond donors and acceptors, ensuring it has room for chemical elaboration without becoming overly complex. nih.govp212121.com

The rigid chroman scaffold provides a well-defined three-dimensional shape that can fit into specific pockets on a protein surface. The amine and chloro-substituted aromatic ring present clear vectors for synthetic modification, allowing chemists to "grow" the fragment into adjacent binding sites to improve affinity and selectivity. nih.gov Given that chroman derivatives have shown potential in neuropharmacology and as enzyme inhibitors, this fragment could be screened against targets involved in central nervous system (CNS) disorders or cancer, where FBDD has already proven successful. gu.sechemimpex.comnih.gov

Table 2: Comparison of this compound Properties with FBDD "Rule of Three"

| FBDD "Rule of Three" Guideline | Typical Value | This compound |

| Molecular Weight | < 300 Da | ~220.1 g/mol p212121.com |

| cLogP | ≤ 3 | Calculated value typically within range |

| Hydrogen Bond Donors | ≤ 3 | 2 (from -NH₃⁺) |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (from Cl, O, and -NH₃⁺) |

| Rotatable Bonds | ≤ 3 | 1 |

Exploration of Materials Science Applications and Supramolecular Chemistry

While the primary focus for chroman derivatives has been in the life sciences, the structural features of this compound suggest potential applications in materials science and supramolecular chemistry. The rigid, planar aromatic portion of the molecule can participate in π-π stacking interactions, a key organizing force in the assembly of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The presence of both a hydrogen bond donor (the amine) and acceptors (the ether oxygen and the chloro substituent) allows the molecule to form well-defined, self-assembled structures through hydrogen bonding. These non-covalent interactions are the basis of supramolecular chemistry, which seeks to create complex, functional architectures from molecular building blocks. The specific geometry and electronic nature of the 6-chloro-chroman-3-ylamine unit could be exploited to design novel liquid crystals, gels, or porous crystalline materials known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The chlorine atom, in particular, can engage in halogen bonding, an increasingly recognized interaction for directing crystal engineering and the assembly of supramolecular structures.

Interdisciplinary Research with Biotechnology and Nanotechnology

The convergence of small molecule chemistry with biotechnology and nanotechnology opens up new avenues for innovation. The this compound scaffold is well-suited for such interdisciplinary applications.

In biotechnology, the amine group provides a convenient point of attachment for conjugation to biomolecules. For instance, it could be coupled to specific antibodies or peptides to create targeted drug-delivery systems that selectively accumulate at a disease site, enhancing efficacy while minimizing side effects. Furthermore, the scaffold could be incorporated into synthetic enzyme substrates to study enzymatic mechanisms or to develop high-throughput screening assays.

In nanotechnology, the molecule could be tethered to the surface of nanoparticles (e.g., gold, silica, or quantum dots) to create functional nanomaterials. Such hybrid materials could be designed as advanced diagnostic agents, where the nanoparticle provides a signal and the organic molecule acts as a recognition element for a specific biomarker. Another potential application is the development of novel biosensors, where the binding of a target analyte to the chroman-based ligand on a sensor surface induces a detectable electrical or optical signal.

Unaddressed Research Questions and Future Directions for Academic Inquiry

Despite its potential, this compound remains a relatively underexplored compound. Significant research is needed to fully understand and exploit its properties. Key unaddressed questions and future research directions include:

Target Identification and Biological Profiling: What are the primary biological targets of this compound? Comprehensive screening against panels of receptors, enzymes, and ion channels is needed to identify its specific molecular partners and elucidate its mechanism of action.

Structure-Activity Relationship (SAR) Studies: How do modifications at each position of the chroman ring affect biological activity and physical properties? A systematic medicinal chemistry campaign to synthesize and test analogs would provide a detailed SAR map, guiding the design of more potent and selective compounds. acs.org

Comparative Analysis: What are the precise advantages conferred by the 6-chloro substituent compared to the parent chroman-3-ylamine and other halogenated derivatives? Head-to-head studies are required to understand the role of the chlorine atom in target binding, membrane permeability, and metabolic stability.

Supramolecular Assembly and Material Properties: Can this molecule self-assemble into predictable and functional higher-order structures? Detailed crystallographic and spectroscopic studies are needed to explore its potential in forming novel liquid crystals, organic conductors, or porous materials.

Synthetic Methodology: While the chroman core is accessible, the development of more efficient, scalable, and stereoselective synthetic routes to 3-aminochromans would accelerate research in all the areas mentioned above. gu.se

Addressing these questions will be crucial for unlocking the full potential of this compound as a versatile tool for both fundamental academic inquiry and the development of new technologies.

常见问题

Q. What statistical frameworks are suitable for analyzing dose-response relationships in pharmacological assays?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to IC data. Use Bayesian hierarchical models to account for batch variability. Validate with resampling techniques (bootstrap) to quantify uncertainty in potency estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。